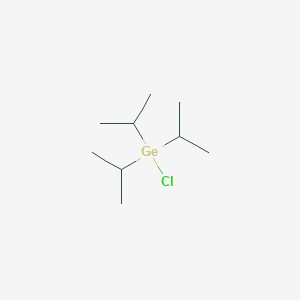

Triisopropylchlorogermane

Description

Properties

IUPAC Name |

chloro-tri(propan-2-yl)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21ClGe/c1-7(2)11(10,8(3)4)9(5)6/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZVHVHSOQDIAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Ge](C(C)C)(C(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClGe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345772 | |

| Record name | Germane, chlorotris(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2816-54-8 | |

| Record name | Germane, chlorotris(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Triisopropylchlorogermane and Its Derivatives

Established Synthetic Routes to Triisopropylchlorogermane

The primary and most established method for synthesizing this compound involves the use of a Grignard reagent.

The synthesis of this compound is predominantly achieved through the reaction of germanium tetrachloride (GeCl₄) with an isopropyl Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl). The fundamental reaction mechanism is a nucleophilic substitution at the germanium center.

The Grignard reagent, with its highly polar carbon-magnesium bond, acts as a source of a nucleophilic isopropyl carbanion. This carbanion attacks the electrophilic germanium atom of the germanium tetrachloride. The reaction proceeds in a stepwise fashion, where the chlorine atoms on the germanium are sequentially replaced by isopropyl groups. To obtain the mono-substituted product, this compound, the stoichiometry of the reactants must be carefully controlled.

A general representation of the reaction is as follows: GeCl₄ + 3 i-PrMgCl → i-Pr₃GeCl + 3 MgCl₂

Evidence from studies on the reaction between isopropylmagnesium chloride and germanium tetrachloride has shown that a complex mixture of products can be formed, which may also include tetra- and tri-isopropyl-n-propylgermane, suggesting the possibility of Grignard reagent isomerization during the reaction. rsc.org

Maximizing the yield and ensuring the high purity of this compound are crucial for its effective use in subsequent synthetic applications. Several strategies can be employed to achieve these goals:

High-Purity Starting Materials : The use of high-purity germanium tetrachloride and properly prepared Grignard reagents is fundamental to minimizing impurities in the final product. deskera.com

Reaction Condition Optimization : Fine-tuning reaction parameters such as temperature, pressure, and reactant concentrations is key to driving the reaction towards the desired product and minimizing side reactions. azom.comnih.gov For instance, careful control of the stoichiometry is essential to favor the formation of the trisubstituted product over tetra-substituted or other byproducts.

Advanced Reagent Formulations : The use of "Turbo Grignard" reagents, which are formed by the addition of lithium chloride (LiCl) to the Grignard solution, can lead to increased reaction rates and efficiency in transmetalation reactions. wikipedia.org This approach could potentially improve the synthesis of this compound.

Catalysis : In related syntheses of tetraalkylgermanes, the use of a copper catalyst, such as copper(II) sulfate, has been shown to significantly accelerate the reaction between organohalogermanes and Grignard reagents. sioc-journal.cn This catalytic approach can also inhibit the formation of germanium-germanium bonded byproducts. sioc-journal.cn

Purification Techniques : After the reaction, rigorous purification is necessary. Fractional distillation is a common and effective method for purifying liquid this compound. azom.com Other techniques like chromatography can also be employed to remove persistent impurities. deskera.com

Utilization of this compound in the Synthesis of Novel Organogermanium Complexes

This compound is a valuable precursor for the synthesis of a range of novel organogermanium complexes, including those with nitrogen-containing ligands.

Germanium amidinate complexes are of interest for their potential applications in areas such as chemical vapor deposition (CVD) and atomic layer deposition (ALD). The synthesis of these complexes can be achieved by reacting this compound with a lithium amidinate.

For example, a germanium amidinate precursor can be synthesized, which is useful for forming germanium-antimony-tellurium (GST) films for applications like phase change memory devices.

Dialkylaminotriisopropylgermane complexes are another class of compounds readily synthesized from this compound. These are also explored as precursors for depositing germanium-containing films. A typical synthesis involves the reaction of this compound with a lithiated secondary amine.

A specific example is the synthesis of ethylmethylaminotriisopropylgermane. This reaction is carried out in a two-stage process. First, N-ethylmethylamine is treated with n-butyllithium in diethyl ether at 0°C. Then, this compound is added, and the reaction mixture is allowed to warm to room temperature. This process can achieve a high yield of the desired product.

| Reactant 1 | Reagent | Reactant 2 | Solvent | Conditions | Yield |

| N-Ethylmethylamine | n-Butyllithium | This compound | Diethyl ether | Stage 1: 0°C, 2h; Stage 2: 0 - 20°C | 98% |

This synthesis demonstrates a high-yield pathway to a functionalized organogermanium compound, which can be purified by fractional distillation.

Green Chemistry Principles in Organogermanium Synthesis

The principles of green chemistry provide a framework for making chemical processes more environmentally sustainable. These principles are highly relevant to the synthesis of organogermanium compounds like this compound and its derivatives.

The twelve principles of green chemistry include:

Prevention of waste is better than treating it afterward. sigmaaldrich.com

Atom Economy : Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org

Less Hazardous Chemical Syntheses : Methods should use and generate substances with little or no toxicity. sigmaaldrich.com

Designing Safer Chemicals : Chemical products should be designed to be effective while minimizing their toxicity. sigmaaldrich.com

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. sigmaaldrich.com

Design for Energy Efficiency : Energy requirements should be minimized, with reactions conducted at ambient temperature and pressure if possible. acs.org

Use of Renewable Feedstocks : Raw materials should be renewable whenever practicable. solubilityofthings.com

Reduce Derivatives : Unnecessary derivatization (e.g., use of protecting groups) should be minimized or avoided. acs.org

Catalysis : Catalytic reagents are superior to stoichiometric reagents. rroij.com

Design for Degradation : Chemical products should be designed to break down into innocuous products at the end of their function. rroij.com

Real-time Analysis for Pollution Prevention : Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances. sigmaaldrich.com

Inherently Safer Chemistry for Accident Prevention : Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. sigmaaldrich.com

In the context of this compound synthesis, applying these principles could involve several actions. For example, optimizing atom economy in the Grignard reaction is crucial. While the reaction itself can be quite efficient, the formation of magnesium chloride salts as a byproduct is inherent. The use of catalytic methods, as suggested for related reactions, would align with the principle of catalysis. sioc-journal.cn Choosing safer solvents than traditional ethers could also be a key area for improvement. Furthermore, designing syntheses that avoid multiple protection and deprotection steps aligns with the principle of reducing derivatives. acs.org By focusing on energy efficiency and waste reduction, the synthesis of organogermanium compounds can be made more sustainable. solubilityofthings.com

Applications of Triisopropylchlorogermane in Advanced Materials Science

Precursors for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are crucial techniques for manufacturing thin films used in microelectronics. gelest.com The choice of precursor is paramount for achieving high-quality films with desirable characteristics. Triisopropylchlorogermane and its derivatives are recognized as important precursors for these processes. google.comgoogle.com

This compound is utilized in the deposition of germanium-containing films, which are integral to modern electronic devices. google.comgoogle.com While traditional germanium precursors like germane (B1219785) (GeH4) necessitate high deposition temperatures (above 500°C) and stringent safety protocols, precursors derived from this compound offer a viable alternative. google.comgoogle.comgoogle.com These newer precursors are designed to have high vapor pressure and enable deposition at lower temperatures, ideally at or below 300°C. google.comgoogle.comgoogle.com This lower thermal budget is critical for preventing damage to other components on the substrate and for achieving high deposition rates with minimal carbon impurities in the resulting film. google.comgoogle.com

For instance, dialkylaminotriisopropylgermane complexes, synthesized from this compound, are effective in depositing germanium films via CVD and ALD. google.comgoogle.comgoogle.com These processes involve contacting a substrate with the precursor vapor, which may also include co-reactants like hydrogen, ammonia, or silanes to facilitate the deposition of pure germanium or germanium-containing alloys. google.comgoogle.com The volatility and thermal stability of these precursors are key performance indicators, ensuring efficient transport to the substrate and clean decomposition. nih.gov

| Precursor Type | Key Advantages | Deposition Temperature | Relevant Applications |

|---|---|---|---|

| Germane (GeH4) | Conventional Precursor | > 500°C | Germanium film deposition |

| This compound Derivatives (e.g., dialkylaminotriisopropylgermane) | High vapor pressure, lower deposition temperatures | ≤ 300°C | GST alloy thin films, microelectronics |

Germanium-Antimony-Tellurium (GST) alloys are a class of phase-change materials that are central to the functioning of rewritable optical discs and phase-change memory (PCM) applications. wikipedia.orgmdpi.com The reversible transition between amorphous and crystalline states in GST films is the basis for data storage. google.comwikipedia.org The fabrication of high-quality GST films often relies on CVD and ALD methods, for which suitable germanium precursors are essential. google.com

This compound-derived precursors are used in conjunction with antimony and tellurium complexes to form GST films. google.comgoogle.com The ability to deposit these films at lower temperatures is particularly advantageous for creating pure Ge2Sb2Te5 phase material, which can be challenging at the high temperatures required by conventional precursors. google.comgoogle.com The development of these advanced precursors addresses the need for high deposition rates and low impurity levels in the production of high-density phase-change memory devices. google.comresearchgate.net

The thin films produced using this compound-based precursors are integral to a variety of microelectronic device architectures. slideshare.netpearsoneducacion.net These include, but are not limited to, transistors, sensors, and memory devices. polyu.edu.hkroutledge.com The precise control over film thickness, composition, and conformality afforded by ALD and CVD processes using these precursors is critical for the fabrication of next-generation high-density and high-performance electronic components. gelest.comresearchgate.net The integration of germanium-containing layers, such as SiGe films, is also a key area where these precursors find application, enabling the fabrication of strained silicon devices with enhanced charge carrier mobility. google.com

Contributions to Polymer Chemistry and Material Functionalization

The utility of this compound extends into the realm of polymer science, where it serves as a valuable tool for creating functional materials with tailored properties. laborundmore.combeilstein-journals.org

Functional polymers, which possess specific reactive groups, are of great interest for a wide range of applications. rsc.orgnih.gov this compound can be used as a building block to introduce the triisopropylgermyl moiety into polymer structures. mdpi.com This functionalization can impart unique thermal, optical, or electronic properties to the resulting polymer. The attachment of such bulky, organometallic groups can influence the polymer's morphology, solubility, and reactivity, opening up possibilities for new materials in areas like coatings, membranes, and advanced composites. researchgate.net

Development of Germanium-Based Optical and Infrared Materials

This compound is a key starting reagent in the synthesis of advanced germanium precursors for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). google.comgoogle.com These deposition methods are essential for creating high-purity, uniform thin films required for optical and electronic applications. Specifically, this compound is used to synthesize derivative compounds like dialkylaminotriisopropylgermanes (e.g., diethylaminotriisopropylgermane and ethylmethylaminotriisopropylgermane). google.comgoogle.comgoogle.com The synthesis can be achieved by reacting this compound with a lithium amide, such as lithium ethylmethylamide, to yield the corresponding aminogermane. google.com

These second-generation organogermanium precursors are particularly valuable for depositing Germanium-Antimony-Tellurium (GeSbTe or GST) alloys. google.comgoogle.com GST materials are a prominent class of chalcogenide glasses known as phase-change materials (PCMs). wikipedia.org They exhibit a significant and reversible change in their optical and electrical properties when switched between their amorphous and crystalline states, a process induced by heating, for instance, with a laser. wikipedia.orgmdpi.com This property is the cornerstone of their application in rewritable optical discs (e.g., DVDs) and non-volatile phase-change memory (PCM). wikipedia.org

The functionality of GST in optical applications stems from the dramatic difference in reflectivity between its two states; the crystalline phase has a higher reflectivity than the amorphous phase, allowing data to be encoded as contrasting marks. wikipedia.org This is quantified by the material's optical constants—the refractive index (n) and the extinction coefficient (k). The significant delta in these constants upon phase transition makes GST alloys highly effective for optical modulation and data storage. mdpi.comoptica.org For example, sputtered Ge₂Sb₂Te₅ films show a substantial change in their refractive index, which is critical for their performance in optical devices. optica.org

Table 1: Optical Constants of Ge₂Sb₂Te₅ Thin Films at Different States Data sourced from spectroscopic ellipsometry measurements.

| Wavelength (nm) | State | Refractive Index (n) | Extinction Coefficient (k) |

|---|---|---|---|

| 950 | Amorphous | 4.463 | 0.138 |

| Crystalline | 5.451 | 3.210 | |

| 1430 | Amorphous | 4.108 | 0.000 |

| Crystalline | 6.491 | 2.091 | |

| 5000 | Amorphous | 3.7 (approx.) | 0.000 |

| Crystalline | 5.3 (approx.) | 0.000 |

Source: Adapted from Optica Publishing Group, 2023. optica.org

The ideal nature of precursors derived from this compound for these applications lies in their ability to facilitate low-temperature deposition (below 300°C), which is crucial for manufacturing complex microelectronic devices. google.comgoogle.com

Utility in Nanomaterials Synthesis

The synthesis of germanium (Ge) nanomaterials is a rapidly advancing field, driven by their potential in optoelectronics, bio-imaging, and energy storage. acs.org Organogermanium compounds, including those derived from this compound, are valuable precursors in the "bottom-up" fabrication of these nanostructures.

This compound is instrumental in producing volatile organogermanium precursors, such as the dialkylaminotriisopropylgermanes mentioned previously, which are well-suited for vapor-phase synthesis methods like CVD and ALD. google.comgoogle.com These techniques offer precise control over the growth of materials at the nanoscale, enabling the creation of uniform thin films, quantum dots, and other nanostructures.

Beyond thin films, organogermane precursors as a class are utilized in various methods to produce discrete nanoparticles. The thermal decomposition of organogermane compounds is a recognized route for synthesizing Ge nanoparticles. nih.gov Furthermore, research has demonstrated the synthesis of highly stable and fluorescent crystalline Ge nanoparticles through the water-based reduction of organogermanium precursors. acs.org This method highlights the versatility of organogermanium chemistry in producing functional nanomaterials with desirable optical properties for applications like biological imaging. acs.org While many studies on Ge nanoparticle synthesis employ other precursors like germanium halides, the fundamental principles extend to the use of advanced organogermanium sources derived from this compound. acs.orgcornell.edunih.gov

Table 2: Overview of Germanium Nanomaterial Synthesis Methods Using Organogermanium and Vapor-Phase Precursors

| Synthesis Method | Precursor Class / Specific Example | Resulting Nanomaterial | Key Finding / Application |

|---|---|---|---|

| Chemical Vapor Deposition (CVD) / Atomic Layer Deposition (ALD) | Dialkylaminotriisopropylgermanes (from this compound) | Ge-containing thin films (e.g., GST) | Deposition of phase-change optical materials at low temperatures. google.comgoogle.com |

| Thermal Decomposition | Organogermane precursors | Germanium nanoparticles | A general route to produce Ge nanoparticles from molecular precursors. nih.gov |

| Aqueous Reduction | Organogermanium compounds (e.g., Tetrabutoxygermane) | Fluorescent crystalline Ge nanoparticles | Produces photostable nanoparticles suitable for bio-imaging applications. acs.org |

| Coating & Heat Treatment | Soluble organogermanium cluster | Amorphous or polycrystalline Ge films | Allows for patterning of germanium films from a soluble "ink". researchgate.net |

The use of this compound as a foundational molecule enables the creation of a diverse palette of Ge precursors, which in turn facilitates the synthesis of a wide range of advanced germanium-based nanomaterials.

Reactivity, Reaction Mechanisms, and Catalytic Roles of Triisopropylchlorogermane

Organometallic Reactivity of Triisopropylchlorogermane

The reactivity of organometallic compounds like this compound is largely influenced by the nature of the metal center, the ligands attached to it, and the reaction conditions. numberanalytics.com Organometallic reagents can act as potent nucleophiles, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. numberanalytics.combdu.ac.in The reactivity of these compounds often parallels the ionic character of the carbon-metal bond. bdu.ac.in

This compound participates in various organometallic reactions. For instance, it can react with nucleophiles to substitute the chlorine atom. A notable reaction is its conversion to ethylmethylaminotriisopropylgermane. This synthesis involves the reaction of N-Ethylmethylamine with n-butyllithium in diethyl ether at 0°C, followed by the addition of this compound, resulting in a 98% yield of the product. lookchem.com

The general reactivity of organometallic compounds can be categorized into several types, including oxidative addition, reductive elimination, and insertion reactions. numberanalytics.comuwindsor.ca While specific studies on this compound's behavior in all these reaction types are not extensively detailed in the provided context, its role as a precursor in various transformations highlights its versatile reactivity. chemicalbook.comresearchgate.net

Mechanistic Studies of this compound-Mediated Organic Transformations

The mechanistic pathways of reactions involving this compound are crucial for understanding and optimizing synthetic strategies. These studies often focus on the formation and subsequent reactions of germanium-containing intermediates.

Alkylation Reactions Involving this compound

Alkylation reactions are fundamental in organic synthesis for forming carbon-carbon bonds. tpu.ru Enolates, for example, can act as nucleophiles in SN2 type reactions to introduce an alkyl group at the α-position of a carbonyl compound. libretexts.orgucalgary.ca The choice of a strong base, such as lithium diisopropylamide (LDA), is often crucial to prevent multiple alkylations. libretexts.org

While direct alkylation using this compound as the alkylating agent isn't the primary focus, it is a key reagent in generating intermediates for subsequent reactions. For instance, the reaction of benzene (B151609) with isopropyl chloride, catalyzed by aluminum chloride, is a classic example of Friedel-Crafts alkylation, proceeding through a carbenium ion mechanism. scielo.brchemistrysteps.com this compound can be used to prepare other organogermanium compounds that participate in such transformations. researchgate.net

Utilization in Grignard Reagent Synthesis and Reactions

Grignard reagents (RMgX) are powerful nucleophiles widely used in organic synthesis. allen.inbethunecollege.ac.in They are typically prepared by reacting an alkyl or aryl halide with magnesium metal in an ether solvent. libretexts.orglibretexts.orgmasterorganicchemistry.com The reactivity of Grignard reagents stems from the nucleophilic character of the carbon atom bonded to magnesium. bdu.ac.inbethunecollege.ac.in

This compound can be involved in reactions with Grignard reagents. For example, the reaction of an alkyl Grignard reagent with certain olefins in the presence of a titanium catalyst can lead to hydromagnesiation. orgsyn.org While the direct synthesis of a Grignard reagent from this compound is not standard, it can react with pre-formed Grignard reagents, where the Grignard reagent acts as a nucleophile to displace the chloride on the germanium atom, forming a new Ge-C bond. chadsprep.comsaskoer.cayoutube.com These reactions must be carried out under anhydrous conditions as Grignard reagents react with water. libretexts.orglibretexts.org

Germanium-Masked Dienolates and Enolates in C-C Bond Formation (e.g., Aldol (B89426), Peterson, Claisen Reactions)

This compound serves as a precursor to germanium-masked dienolates and enolates, which are valuable intermediates in carbon-carbon bond-forming reactions. chemicalbook.com

Aldol Reactions: Germanium enolates, prepared from lithium enolates and a trialkylgermanium halide like trimethylgermanium (B74220) chloride, readily undergo aldol condensation with aldehydes. rsc.orgrsc.orgpsu.edu The stereoselectivity of these reactions can be influenced by the presence of lithium halides. rsc.orgrsc.orgpsu.edu For example, trimethylgermanium enolates generated in situ often yield the erythro-aldol product, while removal of coexisting lithium halides can lead to the preferential formation of the threo-aldol. rsc.orgrsc.orgpsu.edu Germanium(II) species can also mediate reductive cross-aldol reactions between α-bromoaldehydes and other aldehydes, forming stable germanium aldolates. nih.gov

Peterson Olefination: The Peterson olefination is a method for synthesizing alkenes from α-silylcarbanions and carbonyl compounds. organic-chemistry.orgdoi.org A germanium-based variation, the Germanium-Peterson reaction, also exists. e-bookshelf.de An intermediate of the germanium-Peterson reaction has been synthesized and its crystal structure determined, providing insight into the reaction mechanism. acs.org The reaction generally proceeds through a β-hydroxy germane (B1219785) intermediate, which then eliminates to form the alkene. organic-chemistry.org

Claisen Rearrangement: The Claisen rearrangement is a rsc.orgrsc.org-sigmatropic rearrangement of an allyl vinyl ether to form a γ,δ-unsaturated carbonyl compound. wikipedia.org Organogermanium compounds can be utilized in variations of this reaction. For instance, enantioenriched allenylsilanes and germanes can be synthesized via Claisen rearrangement, highlighting the utility of germanium compounds in stereoselective synthesis. researchgate.net Chiral organoaluminum reagents have been used to catalyze asymmetric Claisen rearrangements. acs.org The reaction can also be catalyzed by hydrogen-bond donors. nih.gov

This compound in Homogeneous Catalysis

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. wikipedia.org The design of effective homogeneous catalysts is a major area of research, with applications ranging from bulk chemical production to fine chemical synthesis. wikipedia.orgtopsoe.com

Design and Application of this compound-Derived Catalysts

This compound can serve as a precursor for the synthesis of novel catalysts. google.com For example, it is used in the preparation of germanium complexes that can act as catalysts. One such application is in the synthesis of antimony and germanium complexes useful for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of thin films. google.com In a specific synthesis, this compound was reacted with another compound to produce a precursor for these deposition techniques. google.com

Furthermore, catalysts derived from waste materials are gaining attention for their sustainability. nih.gov While not directly derived from waste, the principles of catalyst design, such as creating high surface area and specific active sites, are universal. rsc.orgnih.gov Catalysts incorporating germanium, derived from precursors like this compound, have been explored. For instance, new catalysts synthesized from siloxide precursors containing germanium have shown enhanced productivity in epoxidation reactions compared to their siloxide-only counterparts. molaid.com

Mechanistic Insights into Germanium-Catalyzed Reactions

A comprehensive review of available scientific literature and chemical databases indicates a significant gap in the detailed mechanistic understanding of reactions catalyzed by this compound. While this compound is utilized in various synthetic applications, particularly as a precursor for the formation of other organogermanium species, its role and the intricate mechanisms of the reactions it may catalyze are not well-documented.

Current research provides extensive information on the reactivity of this compound in stoichiometric reactions. For instance, it is known to react with nucleophiles to form new germanium-carbon or germanium-heteroatom bonds. These reactions are fundamental to the synthesis of more complex organogermanium compounds which may have applications in materials science and electronics.

However, the specific catalytic activity of this compound, where it would participate in a catalytic cycle to facilitate a chemical transformation without being consumed, is not a prominent feature in the existing body of scientific literature. Mechanistic studies, which would typically involve kinetic analysis, identification of intermediates, and computational modeling to elucidate the step-by-step pathway of a catalytic reaction, are not available for reactions specifically catalyzed by this compound.

General principles of Lewis acid catalysis can be considered in a hypothetical context. wikipedia.orgsnnu.edu.cnyoutube.com Germanium, in this compound, possesses vacant d-orbitals and could theoretically act as a Lewis acid, activating substrates by coordinating to lone pairs of electrons. This activation could lower the energy barrier for a subsequent reaction step. A general catalytic cycle would involve:

Catalyst-Substrate Complex Formation: The germanium center of this compound would coordinate to a substrate.

Activation and Transformation: The substrate is electronically activated, facilitating its transformation.

Product Release and Catalyst Regeneration: The product dissociates from the germanium center, regenerating the this compound for the next catalytic cycle.

It is crucial to emphasize that this is a generalized and hypothetical mechanism. Without specific experimental or computational studies on this compound-catalyzed reactions, any detailed mechanistic discussion remains speculative. The scientific community has focused more on the catalytic applications of other transition metals and their complexes, with germanium catalysis being a less explored field.

Further research, including detailed kinetic studies, the isolation and characterization of potential reaction intermediates, and in-depth computational analysis, would be necessary to provide concrete mechanistic insights into any potential catalytic role of this compound.

Theoretical and Computational Investigations of Triisopropylchlorogermane and Germyl Analogs

Quantum Chemical Calculations of Electronic Structure and Bonding

The electronic structure and nature of the chemical bonds in triisopropylchlorogermane would be primarily investigated using quantum chemical calculations. These studies would reveal key molecular properties by solving the Schrödinger equation for the molecule.

Key calculated properties would include:

Molecular Geometry: Optimization of the molecule's structure to find the most stable arrangement of atoms, including bond lengths (e.g., Ge-C, Ge-Cl) and bond angles (e.g., C-Ge-C, C-Ge-Cl).

Electronic Properties: Calculation of the distribution of electrons within the molecule, which helps in understanding its reactivity. This includes determining the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Charge Distribution: Analysis of the partial atomic charges on each atom (germanium, chlorine, carbon, and hydrogen) to identify electrophilic and nucleophilic centers.

These calculations would provide a foundational understanding of the molecule's intrinsic properties and how the bulky isopropyl groups influence the germanium center.

Computational Modeling of Reaction Pathways and Energetics

Computational modeling is instrumental in mapping the potential energy surface for reactions involving this compound. This allows for the determination of reaction mechanisms and the prediction of reaction feasibility.

Typical modeled reactions would include:

Nucleophilic Substitution: Investigating the mechanism (e.g., SN2-like) and calculating the activation energy barriers for the displacement of the chloride ion by various nucleophiles.

Precursor Decomposition: For applications in chemical vapor deposition (CVD), modeling the thermal decomposition pathways of this compound to understand the formation of germanium-containing thin films.

By identifying transition states and calculating their energies, researchers can predict the most likely reaction pathways and the energy required to initiate these transformations.

Theoretical Studies on Stability and Isomerism in Organogermanium Systems

Theoretical studies on stability involve comparing the energies of this compound with its potential isomers. While significant isomerization is less common for this specific structure, the principles can be applied to related organogermanium compounds. The relative energies of different conformers, arising from the rotation of the isopropyl groups, would also be calculated to determine the most stable three-dimensional structure. The thermodynamic stability of the Ge-Cl and Ge-C bonds can be assessed by calculating bond dissociation energies.

Exploration of Low-Coordinate Germanium Species (e.g., Germylenes, Germylium Ions)

This compound can serve as a precursor to highly reactive, low-coordinate germanium species. Computational studies are essential for understanding the formation and properties of these transient intermediates.

Germylenes (R₂Ge): Modeling the elimination of a substituent from a precursor to form a germylene. The electronic state (singlet or triplet) of the resulting germylene would be a key aspect of such a study. For instance, the theoretical investigation of the reaction between dimethylgermylene and ethylene (B1197577) has been performed using MP2/6-31G* methods to map the reaction pathway. nih.gov

Germylium Ions (R₃Ge⁺): Calculating the energy required for chloride abstraction from this compound to form the triisopropylgermylium cation. The stability and electronic structure of this cation would be analyzed, often in the context of its interaction with different solvents or counterions.

Computational Characterization of Germanium-Containing Radicals and Anions

The generation and properties of radical and anionic species derived from this compound are amenable to computational investigation.

Triisopropylgermyl Radical ((i-Pr)₃Ge•): Theoretical calculations would focus on the geometry (pyramidal vs. planar) and the distribution of the unpaired electron (spin density) in the triisopropylgermyl radical. Electron Paramagnetic Resonance (EPR) parameters, such as g-tensors, can be calculated to aid in the experimental identification of such radicals.

Germanium-centered Anions: While less common, the possibility of forming a triisopropylgermyl anion could be explored computationally, focusing on its stability and potential as a nucleophile.

Theoretical Predictions of Germaaromaticity and Related Systems

Germaaromaticity refers to the concept of aromaticity in cyclic systems containing one or more germanium atoms. While this compound is not an aromatic compound, it could theoretically serve as a starting material in synthetic routes toward germaaromatic compounds. Theoretical predictions would involve designing plausible cyclic germanium-containing molecules and then applying computational criteria to assess their aromatic character. These criteria include structural planarity, bond length equalization, and magnetic properties such as nucleus-independent chemical shift (NICS) values.

Future Research Horizons for Triisopropylchlorogermane

Innovations in Synthetic Methodologies and Scalable Production

The future development and application of Triisopropylchlorogermane are intrinsically linked to the innovation of its synthesis and the ability to produce it on a larger scale. While traditional methods for synthesizing organogermanium compounds, such as the alkylation of germanium halides with organolithium or Grignard reagents, are well-established in laboratory settings, future research will likely focus on developing more efficient, sustainable, and scalable processes. wikipedia.org

One promising avenue is the exploration of flow chemistry and process intensification . acs.orgwiley-vch.detue.nl These approaches offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved reaction control, and increased safety, particularly for highly reactive organometallic compounds. rsc.orgyoutube.com By moving from batch to continuous manufacturing, it may be possible to develop a more robust and scalable process for this compound production. acs.org Research in this area could focus on optimizing reaction parameters such as temperature, pressure, and residence time in microreactors to maximize yield and purity while minimizing waste. youtube.com

Furthermore, the development of novel catalytic systems could revolutionize the synthesis of this compound. This could involve the design of catalysts that enable a more direct and atom-economical synthesis route, potentially avoiding the use of stoichiometric organometallic reagents. Innovations in this area would not only reduce the cost of production but also enhance the environmental sustainability of the process.

Table 1: Comparison of Synthetic Methodologies for Organometallic Compounds

| Methodology | Advantages | Disadvantages | Scalability Potential |

| Traditional Batch Synthesis | Well-established, versatile for various substrates. | Poor heat and mass transfer, potential for runaway reactions, difficult to scale. | Limited |

| Flow Chemistry | Enhanced safety and control, improved heat and mass transfer, easier to scale up. rsc.orgyoutube.com | Higher initial equipment cost, potential for clogging with solid byproducts. | High |

| Catalytic Synthesis | High atom economy, reduced waste, potential for milder reaction conditions. | Catalyst development can be challenging, catalyst deactivation may occur. | Moderate to High |

Advanced Applications in Emerging Technologies and Device Miniaturization

This compound's utility as a precursor for germanium-containing materials positions it at the forefront of emerging technologies, particularly in the semiconductor industry. myskinrecipes.com Its volatility and reactivity make it a suitable candidate for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes, which are crucial for the fabrication of thin films in microelectronics. myskinrecipes.comwikipedia.orgsemicore.comyoutube.com

Future research will likely focus on leveraging this compound for the deposition of high-quality germanium and germanium-containing thin films for a variety of advanced applications:

High-k Dielectrics: As electronic devices continue to shrink, traditional silicon dioxide gate dielectrics are reaching their physical limits. wikipedia.org High-k dielectric materials are being investigated as replacements to enable further miniaturization. wikipedia.orgelectrochem.org Germanium-based oxides and silicates, which can be deposited using precursors like this compound, are promising candidates for these applications due to their high dielectric constants. electrochem.org

Germanium Quantum Dots: Quantum dots (QDs) are semiconductor nanocrystals with unique optical and electronic properties. nsc.ru Germanium QDs are of particular interest for applications in quantum computing and optoelectronics. utwente.nld-nb.infoarxiv.org this compound can serve as a precursor for the synthesis of these nanostructures, and future research may focus on controlling the size, shape, and surface chemistry of Ge QDs by tuning the deposition parameters. researchgate.net

Nanoelectronics: The precise control over film thickness and composition afforded by ALD using precursors like this compound is essential for the fabrication of next-generation nanoelectronic devices. ceitec.czaiche.orgbohrium.com This includes transistors with novel architectures and memory devices with increased storage density.

Table 2: Potential Applications of this compound in Emerging Technologies

| Application Area | Key Technology | Role of this compound | Potential Impact |

| Semiconductors | High-k Dielectrics | Precursor for depositing high-k germanium-based films. electrochem.orgelectrochem.org | Enables smaller and more powerful transistors. wikipedia.org |

| Quantum Computing | Germanium Quantum Dots | Precursor for the synthesis of germanium nanocrystals. utwente.nlarxiv.org | Development of more stable and scalable qubits. |

| Optoelectronics | Thin Film Photodetectors | Source of germanium for creating light-sensitive layers. | Enhanced performance in infrared detection and imaging. |

Interdisciplinary Approaches in Materials Science and Organometallic Chemistry

The future of this compound research lies not only within specialized fields but also at the intersection of different scientific disciplines. The synergy between materials science and organometallic chemistry will be crucial for unlocking new functionalities and applications for this compound. wiley-vch.de

One area of growing interest is the development of hybrid organic-inorganic materials . nih.govresearchgate.netmdpi.com By incorporating this compound or its derivatives into polymer matrices or other organic frameworks, it may be possible to create novel materials with tailored properties. These hybrid materials could find applications in areas such as catalysis, sensing, and advanced coatings. paperpublications.org

Furthermore, the principles of organometallic chemistry can be applied to design new reactions and transformations involving this compound. wikipedia.orgacs.org This could lead to the synthesis of novel organogermanium compounds with unique structures and functionalities. nih.gov For instance, research could explore the use of this compound as a precursor for the synthesis of germanium-containing catalysts for various organic transformations. paperpublications.org

Computational studies will also play a vital role in guiding experimental efforts. wiley-vch.de Density Functional Theory (DFT) and other theoretical methods can be used to predict the reactivity of this compound, understand the mechanisms of its reactions, and design new materials with desired properties. This interdisciplinary approach, combining synthesis, characterization, and computational modeling, will be essential for realizing the full potential of this compound in the years to come.

Table 3: Interdisciplinary Research Areas for this compound

| Disciplines | Research Focus | Potential Outcomes |

| Materials Science & Polymer Chemistry | Synthesis of hybrid organic-inorganic materials. nih.govmdpi.com | Materials with enhanced thermal stability, mechanical strength, or optical properties. |

| Organometallic Chemistry & Catalysis | Development of germanium-based catalysts. paperpublications.org | New and more efficient catalytic processes for organic synthesis. |

| Computational Chemistry & Experimental Synthesis | Theoretical modeling of reaction mechanisms and material properties. wiley-vch.de | Rational design of new synthetic routes and functional materials. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Triisopropylchlorogermane, and how can reaction conditions be systematically optimized?

- Methodological Answer : this compound is typically synthesized via alkylation of germanium tetrachloride (GeCl₄) with isopropyl Grignard reagents. Key parameters include:

- Temperature control : Reactions are conducted at −78°C to prevent side reactions (e.g., Ge–C bond cleavage) .

- Solvent selection : Use anhydrous tetrahydrofuran (THF) or diethyl ether to maintain moisture-free conditions .

- Stoichiometry : A 3:1 molar ratio of isopropylmagnesium chloride to GeCl₄ ensures complete substitution .

- Purification : Distillation under reduced pressure (e.g., 80–100°C at 10 mmHg) yields high-purity product .

Q. How should researchers characterize the purity and structural identity of this compound?

- Analytical Workflow :

- Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to verify isopropyl group integration and absence of chlorine-containing impurities .

- Elemental analysis : Confirm Ge:Cl ratio (expected 1:1) via inductively coupled plasma mass spectrometry (ICP-MS) .

- Crystallography : Single-crystal X-ray diffraction for unambiguous structural determination (if crystalline derivatives are accessible) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Hazard Mitigation :

- Ventilation : Use fume hoods due to volatile chlorine release upon decomposition .

- Personal protective equipment (PPE) : Acid-resistant gloves and goggles to prevent skin/eye contact .

- Storage : Seal in amber glass under argon; avoid exposure to humidity or strong oxidizers .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported reactivity of this compound with nucleophiles?

- Approach :

- DFT calculations : Model transition states to compare activation barriers for nucleophilic substitution (SN2) vs. elimination pathways .

- Solvent effects : Simulate polar vs. non-polar solvents to explain discrepancies in reaction outcomes (e.g., THF favoring substitution over hexane) .

Q. What strategies improve the stability of this compound in catalytic applications?

- Experimental Design :

- Ligand modification : Introduce sterically bulky substituents to shield the Ge center from degradation .

- Additive screening : Test Lewis bases (e.g., pyridine) to stabilize reactive intermediates during cross-coupling reactions .

Q. How can researchers reconcile conflicting spectroscopic data for this compound derivatives?

- Resolution Workflow :

- Multi-technique validation : Cross-reference NMR, IR, and Raman spectra to distinguish isomeric byproducts .

- Isotopic labeling : Introduce deuterated isopropyl groups to simplify <sup>1</sup>H NMR splitting patterns .

- Collaborative analysis : Share raw data via repositories (e.g., Zenodo) for peer validation .

Methodological Guidelines

- Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) in supplementary materials to enable replication .

- Ethical Compliance : Adhere to TSCA exemption requirements for R&D use in the U.S. .

- Interdisciplinary Collaboration : Partner with computational chemists to bridge experimental and theoretical gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.